molecular formula C19H31BN2O4 B2811725 tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate CAS No. 1627580-07-7

tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate

Cat. No.: B2811725
CAS No.: 1627580-07-7
M. Wt: 362.28
InChI Key: YTHSYKPLKRMZIP-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a tert-butyl carbamate group, an ethylamino linker, and a meta-substituted phenyl ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its structure is designed for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key functional handle . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O4/c1-17(2,3)24-16(23)22-12-11-21-15-10-8-9-14(13-15)20-25-18(4,5)19(6,7)26-20/h8-10,13,21H,11-12H2,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHSYKPLKRMZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of biologically active compounds, such as crizotinib, which suggests that they may interact with biological targets.

Mode of Action

Compounds with similar structures are often used in suzuki-miyaura coupling reactions, which are used to form carbon-carbon bonds in organic synthesis. This suggests that the compound may interact with its targets through a similar mechanism.

Biological Activity

tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate, commonly referred to as tert-butyl carbamate , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H31BN2O\text{C}_{19}\text{H}_{31}\text{B}\text{N}_{2}\text{O}

Key Structural Features

  • tert-Butyl Group : Enhances lipophilicity and stability.
  • Dioxaborolane Moiety : Known for its role in drug design and potential interactions with biological targets.
  • Amino Group : Essential for biological activity and interaction with enzymes.

The biological activity of tert-butyl carbamate primarily arises from its ability to interact with specific proteins and enzymes. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition.

Inhibitory Activity

Research has shown that compounds containing the dioxaborolane structure can inhibit various enzymes, including proteases associated with viral replication. For instance, studies have indicated that similar compounds exhibit inhibitory effects against the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapy .

Case Studies

  • SARS-CoV-2 Mpro Inhibition :
    • A study demonstrated that compounds related to tert-butyl carbamate significantly inhibited the activity of recombinant SARS-CoV-2 Mpro in vitro. The inhibition was measured using a fluorescence resonance energy transfer (FRET)-based assay, revealing a notable reduction in enzyme activity .
  • Enzyme Interaction Studies :
    • Another investigation focused on the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, potentially influencing metabolic processes .

Synthesis and Preparation

The synthesis of tert-butyl carbamate typically involves several steps:

  • Formation of Dioxaborolane :
    • The synthesis begins with the preparation of the dioxaborolane moiety through reactions involving boronic acids and suitable phenolic compounds.
  • Amination Reaction :
    • The dioxaborolane is then reacted with an amine to introduce the amino group.
  • Carbamate Formation :
    • Finally, the tert-butyl carbamate is formed through a reaction with carbonic acid derivatives or directly from an alcohol.

Comparative Studies

A series of comparative studies have been conducted to evaluate the efficacy of tert-butyl carbamate against other similar compounds. These studies often highlight differences in potency and selectivity for specific biological targets.

CompoundBiological TargetInhibition (%) at 20 µM
tert-Butyl CarbamateSARS-CoV-2 Mpro23%
Related Compound ASARS-CoV-2 PLpro10%
Related Compound BOther Protease15%

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C17H26BNO4
  • CAS Number : 480438-74-2

Medicinal Chemistry

Potential Drug Development : The compound has been investigated for its role as an inhibitor in various enzymatic pathways. Specifically, its boron-containing structure is known to interact with biological systems effectively. For instance, it has shown potential as an arginase inhibitor, which could be relevant in cancer therapy and other metabolic disorders .

Case Study: Arginase Inhibition

A recent study highlighted the synthesis of derivatives of this compound that exhibited significant inhibition of human arginase enzymes (ARG-1 and ARG-2), with IC50 values ranging from 0.1 nM to 100 nM. This suggests that modifications to the tert-butyl carbamate structure can lead to potent pharmacological agents .

Material Science

Polymer Chemistry : The compound's ability to form stable complexes with metals makes it useful in the development of new materials. Its boron moiety allows for the creation of boron-containing polymers that can exhibit unique properties such as increased thermal stability and enhanced mechanical strength.

Data Table: Properties of Boron-Containing Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Electrical ConductivityModerate

Agricultural Chemistry

Pesticide Development : The structural characteristics of tert-butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate suggest potential applications in developing novel pesticides. Its ability to inhibit specific biological pathways can be harnessed to create targeted herbicides or fungicides.

Case Study: Herbicidal Activity

Research indicates that derivatives of this compound have been tested for herbicidal activity against various plant species. The results showed promising selectivity and efficacy, marking it as a candidate for further development in agricultural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions
  • The meta-substituted phenyl boronate in the target compound may exhibit slower coupling kinetics compared to para-substituted analogs (e.g., ) due to electronic and steric factors .
  • The ethylamino linker introduces a basic nitrogen, which could interact with transition-metal catalysts, necessitating optimized conditions (e.g., pH control or excess base) .

Spectral and Physical Properties

Property Target Compound Compound 21 Compound 2l
1H NMR Expected δ ~1.3 (Boc CH3), 3.4–3.6 (NHCH2), 6.7–7.4 (aromatic) δ 1.25 (Boc), 2.35 (amide CH2) δ 1.28 (Boc), 4.10 (chiral CH)
HRMS [M+Na]+ calc. for C19H30BN2O4: 393.2167 [M+Na]+ observed: 308.2012 [M+Na]+ observed: 308.2004
Solubility Moderate in polar aprotic solvents (DMA, DMF) High in DMA due to amide Low in water, high in THF

Notes:

  • The target’s ethylamino group may reduce crystallinity compared to alkyl-linked analogs, complicating purification .
  • Purity (>95% in analogs ) is critical for pharmaceutical applications, necessitating rigorous chromatography .

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging boronic ester intermediates. For example, Miyaura-Suzuki coupling is frequently used, where aryl halides (e.g., chloro or bromo derivatives) react with pinacol boronic esters under catalytic conditions. Evidence from analogous syntheses shows yields of 32% (chloro precursor) and 65% (bromo precursor), highlighting the importance of precursor selection . Additional methods include Mitsunobu reactions for ether linkages, as demonstrated in the coupling of 3-hydroxyphenyl boronic acid pinacol ester with N-Boc ethanolamine under anhydrous toluene and CMBP conditions .

Q. How can NMR spectroscopy confirm the compound’s structural integrity?

¹H and ¹³C NMR are critical for verifying the carbamate and boronic ester functionalities. For instance, in related compounds, the tert-butyl group exhibits a singlet at ~1.3–1.5 ppm (¹H), while the dioxaborolane protons appear as a singlet near 1.3 ppm. Aromatic protons from the phenyl ring typically resonate between 6.8–7.5 ppm. The carbamate NH signal is often broad and observed at ~5.0–5.5 ppm (¹H) . Cross-checking with ¹³C NMR (e.g., carbonyl carbons at ~155–160 ppm) ensures correct functional group assembly.

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized for this compound?

Yield optimization requires careful control of catalysts, ligands, and precursor reactivity. Evidence suggests bromoaryl precursors yield higher efficiencies (65%) compared to chloro derivatives (32%) due to better leaving-group properties . Ligand selection (e.g., Pd(PPh₃)₄ or XPhos) and solvent polarity (toluene vs. THF) also influence catalytic activity. Microwave-assisted synthesis (120°C, N₂ atmosphere) can enhance reaction rates and purity in Mitsunobu-type couplings .

Q. How should researchers address contradictions in reported reaction yields?

Discrepancies in yields (e.g., 32% vs. 65% for chloro vs. bromo precursors) arise from differences in electronic/steric effects of substituents and reaction kinetics. Systematic studies comparing leaving-group abilities, catalyst loading (e.g., 1–5 mol% Pd), and temperature gradients are recommended. Kinetic profiling via LC-MS can identify intermediate bottlenecks, while DFT calculations may predict regioselectivity in cross-couplings .

Q. What purification strategies mitigate by-product formation?

Silica gel chromatography is widely used, with eluents optimized based on compound polarity (e.g., hexane/ethyl acetate gradients). For boronic ester-containing compounds, avoiding protic solvents during workup prevents hydrolysis. Recrystallization in non-polar solvents (e.g., cyclohexane) can isolate high-purity crystals. Evidence highlights successful purification of similar compounds to >95% purity using these methods .

Q. How do structural modifications in analogous compounds affect reactivity?

Substituent position and electronic nature significantly impact reactivity. For example, meta-chloro or trifluoromethyl groups (as in tert-butyl (5-chloro-3-borylphenyl)carbamate) reduce steric hindrance, enhancing cross-coupling efficiency. Conversely, ortho-substituents may hinder catalytic access to the boron center. Comparative studies using Hammett parameters or molecular docking can quantify these effects .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

  • Mass Spectrometry (DART): Exact mass matching (e.g., [M+H]⁺) confirms molecular formula .
  • TLC/HPLC: Monitors reaction progress and detects by-products.
  • IR Spectroscopy: Identifies carbamate C=O stretches (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

Q. How can researchers troubleshoot low regioselectivity in coupling reactions?

  • Use directing groups (e.g., sulfonyl or amino) to bias coupling positions .
  • Employ meta-selective ligands (e.g., anionic ligands in Ir-catalyzed borylation) .
  • Adjust solvent polarity to favor kinetic vs. thermodynamic control .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

While specific hazard data is limited, analogs with carbamate/boronic ester moieties may exhibit irritancy (H315-H319). Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. Store at RT in sealed containers under inert gas .

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